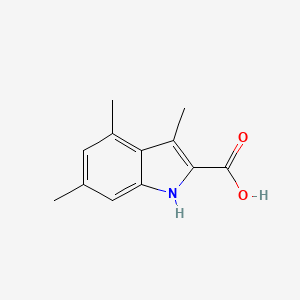
Ácido 3,4,6-trimetil-1H-indol-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of indole carboxylic acids involves several key strategies, including Ullmann and Dieckmann reactions for introducing substituents at specific positions on the indole ring. For instance, the synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids with various substituents demonstrates the versatility of these methods in generating diverse indole carboxylic acid derivatives (Unangst et al., 1987; Unangst et al., 1987).
Molecular Structure Analysis
The molecular structure of indole carboxylic acids is characterized by the indole core and the carboxylic acid group, which influences its physical and chemical properties. The crystal structure of indole-3-carboxylic acid, for example, reveals hydrogen-bonded cyclic carboxylic acid dimers, illustrating the intermolecular interactions that can occur (Smith et al., 2003).
Chemical Reactions and Properties
Indole carboxylic acids undergo various chemical reactions, leveraging the reactivity of the carboxyl group and the indole ring. They are more stable than typical indoles under acidic and oxidative conditions but still reactive at the 3-position. This stability and reactivity make them suitable for synthesis and functional group transformations (Murakami, 1987).
Physical Properties Analysis
The physical properties of indole carboxylic acids, such as solubility and melting points, are influenced by the nature of the substituents on the indole ring and the carboxylic acid group. These properties are crucial for their application in chemical synthesis and potential pharmaceutical use.
Chemical Properties Analysis
Indole carboxylic acids' chemical properties, including acidity, reactivity towards nucleophiles, and electrophiles, are central to their utility in organic synthesis. For example, the carboxylic acid catalyzed aza-Friedel-Crafts reactions highlight the use of indole carboxylic acids in synthesizing biologically active compounds (Shirakawa & Kobayashi, 2006).
Aplicaciones Científicas De Investigación
Síntesis de alcaloides
Los derivados del indol, como el ácido 3,4,6-trimetil-1H-indol-2-carboxílico, son fragmentos comunes presentes en ciertos alcaloides . Juegan un papel importante en la biología celular y han atraído una atención creciente en los últimos años por su potencial en el tratamiento de diversos trastornos .
Tratamiento del cáncer
Los derivados del indol han mostrado potencial en el tratamiento de células cancerosas . Por ejemplo, ciertos derivados han exhibido actividad citotóxica, mostrando selectividad para el cáncer de colon COLO 205, las células de melanoma SK-MEL-5 y MDA-MB-435 .
Actividad antimicrobiana
Se ha descubierto que los derivados del indol poseen propiedades antimicrobianas . Se han utilizado en el desarrollo de compuestos que pueden inhibir el crecimiento de microbios dañinos.
Tratamiento de diversos trastornos
Los derivados del indol se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano . Esto incluye una amplia gama de afecciones, desde trastornos de salud mental hasta dolencias físicas.
Actividad anti-VIH
Se ha descubierto que los derivados del ácido indol-2-carboxílico inhiben eficazmente la transferencia de cadena de la integrasa del VIH-1 . Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos anti-VIH.
Actividad antioxidante
Los derivados del indol también poseen propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Actividad antidiabética
Los derivados del indol han mostrado potencial en el tratamiento de la diabetes . Se han utilizado en el desarrollo de compuestos que pueden ayudar a regular los niveles de azúcar en la sangre.
Actividad antimalárica
Se ha descubierto que los derivados del indol poseen propiedades antimaláricas . Se han utilizado en el desarrollo de medicamentos que pueden inhibir el crecimiento del parásito que causa la malaria.
Mecanismo De Acción
Target of Action
Indole derivatives, in general, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biologically vital properties . These interactions can result in changes at the cellular level, contributing to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and have extensive downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Direcciones Futuras
Propiedades
IUPAC Name |
3,4,6-trimethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-4-7(2)10-8(3)11(12(14)15)13-9(10)5-6/h4-5,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQQJQXOHCZKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(NC2=C1)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368950-70-2 |
Source


|
| Record name | 3,4,6-trimethyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


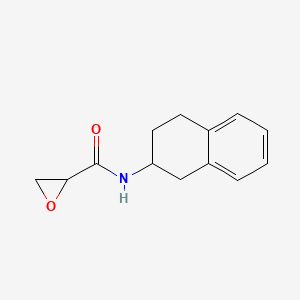
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)
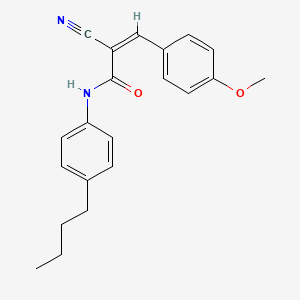


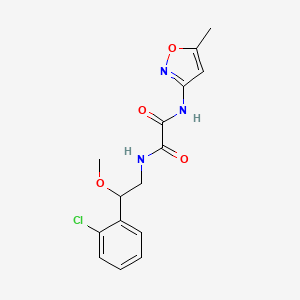
![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494860.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)
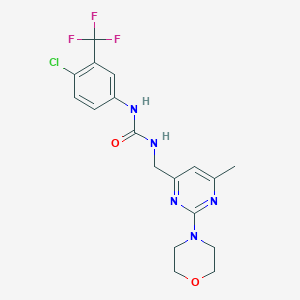

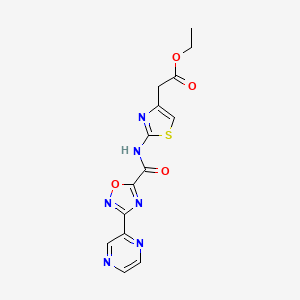

![3-Cyclopropyl-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494872.png)